molecular formula C12H16ClNO2 B13481135 methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B13481135
M. Wt: 241.71 g/mol
InChI Key: QDRZMVNBEARYKY-RFVHGSKJSA-N
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Description

Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry.

    Quinoline derivatives: These compounds are structurally related and have similar biological activities.

Uniqueness

Methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (3R)-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-4-3-5-9-7-13-11(6-10(8)9)12(14)15-2;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m1./s1

InChI Key

QDRZMVNBEARYKY-RFVHGSKJSA-N

Isomeric SMILES

CC1=C2C[C@@H](NCC2=CC=C1)C(=O)OC.Cl

Canonical SMILES

CC1=C2CC(NCC2=CC=C1)C(=O)OC.Cl

Origin of Product

United States

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